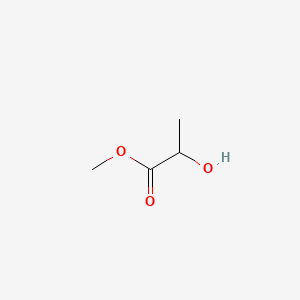Methyl lactate
CAS No.: 2155-30-8
Cat. No.: VC13341638
Molecular Formula: C4H8O3
Molecular Weight: 104.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2155-30-8 |
|---|---|
| Molecular Formula | C4H8O3 |
| Molecular Weight | 104.10 g/mol |
| IUPAC Name | methyl 2-hydroxypropanoate |
| Standard InChI | InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3 |
| Standard InChI Key | LPEKGGXMPWTOCB-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)O |
| Canonical SMILES | CC(C(=O)OC)O |
| Boiling Point | 144-145 °C |
| Colorform | Colorless, transparent liquid |
| Flash Point | 51 °C (124 °F) - closed cup 121 °F (49 °C) (closed cup) |
| Melting Point | Freezing Point: approximately -66 °C |
Introduction
Chemical and Physical Properties of Methyl Lactate
Methyl lactate’s utility across industries is rooted in its distinct physicochemical profile. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | -66°C | |
| Boiling Point | 35°C (at 6 mmHg) | |
| Density | 1.093 g/mL at 20°C | |
| Refractive Index | ||
| Flash Point | 49°C | |
| Water Solubility | Miscible | |
| Specific Gravity | 1.09 |
The compound’s low melting point and moderate boiling point under reduced pressure facilitate its use in low-temperature processes . Its miscibility with water and organic solvents enhances its role as a solvent in formulations requiring polarity adjustments . The refractive index and specific gravity further aid in quality control during industrial production .
Synthesis and Production Methods
Innovations in Catalytic Processes
A patent by EP2956434A1 discloses a novel method utilizing aqueous lactic acid, methanol, and chloride salts (e.g., magnesium chloride) to enhance yield and efficiency . The chloride salt acts as a phase-transfer catalyst, enabling esterification at higher water concentrations (up to 20 wt.%) without requiring energy-intensive dehydration steps . This approach achieves methyl lactate yields exceeding 90% while reducing production costs .
The reaction mechanism involves:
The chloride ion facilitates proton transfer, accelerating ester formation .
Degradation of Poly(lactic acid) (PLA)
Recent studies demonstrate that methyl lactate can be regenerated from PLA waste using zinc-based catalysts. For instance, a zinc-imino monophenolate complex catalyzes PLA degradation into methyl lactate at temperatures as low as 40°C, with 100% conversion achieved at 130°C . This method supports circular economy initiatives by repurposing biodegradable plastics into valuable chemicals .
Industrial Applications
Food and Flavor Industry
Methyl lactate is approved as a flavoring agent (FDA UNII: H10S91526X) due to its fruity odor . It enhances artificial flavors in baked goods, candies, and beverages, while also serving as a solvent for extracting natural essences from spices and herbs .
Pharmaceuticals
In topical creams and injectables, methyl lactate acts as a non-irritating solvent and permeation enhancer. Its esterase resistance ensures stability in formulations, while its low toxicity profile (LD₅₀ > 2,000 mg/kg in rodents) aligns with regulatory standards .
Fragrance Formulations
The compound’s sweet, berry-like aroma makes it a staple in perfumes and colognes. It is often blended with citrus and floral notes to create complex olfactory profiles .
Biodegradable Polymers
Methyl lactate is a precursor to poly(lactic acid) (PLA), a compostable plastic used in packaging, medical implants, and 3D printing . PLA’s mechanical properties rival conventional plastics, with the added benefit of enzymatic degradability .
Industrial Solvents
Replacing hazardous solvents like acetone, methyl lactate is employed in metal cleaning and electronics manufacturing. Its high solvency power and low volatile organic compound (VOC) emissions align with green chemistry principles .
Recent Research and Innovations
Advanced Catalysis
Researchers are exploring heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), to enable solvent-free esterification. A titanium-doped silica catalyst achieved 95% conversion at 80°C, reducing energy inputs by 30% compared to conventional methods .
Biomedical Applications
Functionalized methyl lactate derivatives are being tested as drug delivery vehicles. A 2024 study reported a pH-sensitive methyl lactate-polyethylene glycol conjugate that releases anticancer agents selectively in tumor microenvironments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume